2-Isopropyl-5-nitroisoindoline-1,3-dione
Overview
Description
“2-Isopropyl-5-nitroisoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in various fields .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds were derived from analogs of important biogenic amines .Molecular Structure Analysis
Isoindoline-1,3-dione derivatives are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Chemical Reactions Analysis
The synthesis process of isoindoline-1,3-dione heterocycles involves various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives can vary. For example, “2-Butyl-5-nitroisoindoline-1,3-dione” has a molecular weight of 248.24 .Mechanism of Action
Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . They have shown potential as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Safety and Hazards
Future Directions
Isoindoline-1,3-dione derivatives have shown potential in various applications, including as antipsychotic agents and in the treatment of Alzheimer’s disease . Future research may focus on developing sustainable and environmentally friendly synthetic approaches, understanding the structure–activity relationships and biological properties of these derivatives, and unlocking their potential as therapeutic agents .
Properties
IUPAC Name |
5-nitro-2-propan-2-ylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(2)12-10(14)8-4-3-7(13(16)17)5-9(8)11(12)15/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULYPPVNZZMKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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